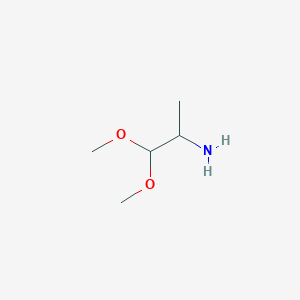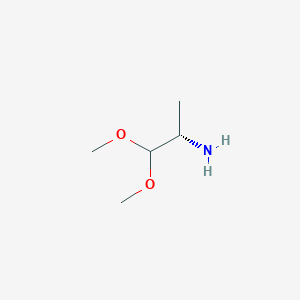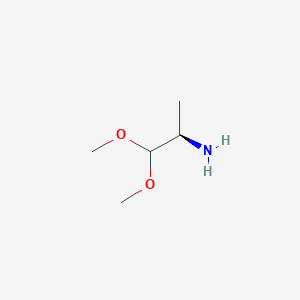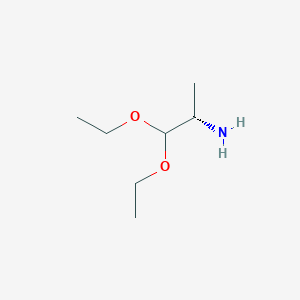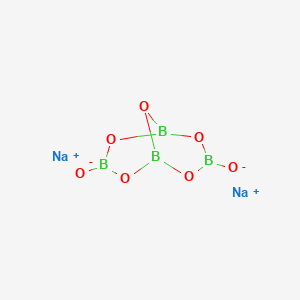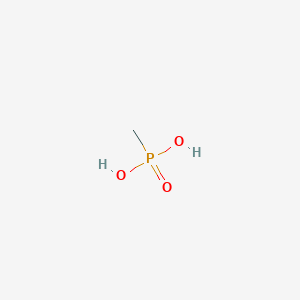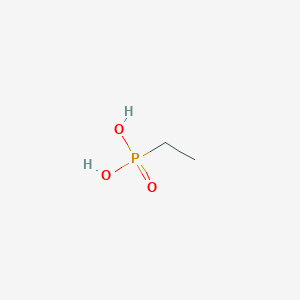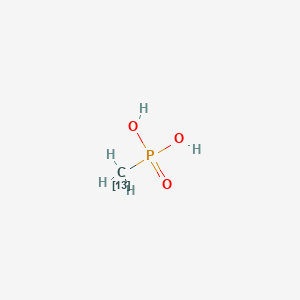
2-(2-(1-Hydroxyethyl)hexoxycarbonyl)benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(1-Hydroxyethyl)hexoxycarbonyl)benzoic acid, also known as HABA, is a chemical compound that has been extensively used in scientific research. It is a water-soluble compound that is commonly used as a pH indicator, a protein-labeling reagent, and a chromogenic substrate for enzymes. HABA has also been used in various biochemical assays to determine the concentration of proteins and enzymes.
Mecanismo De Acción
The mechanism of action of 2-(2-(1-Hydroxyethyl)hexoxycarbonyl)benzoic acid is based on its ability to form a complex with proteins and enzymes. The complex formation occurs due to the interaction between the carboxyl group of 2-(2-(1-Hydroxyethyl)hexoxycarbonyl)benzoic acid and the amino acid residues of the protein or enzyme. This interaction results in the formation of a stable complex, which can be quantified by measuring the absorbance of the complex at a specific wavelength.
Efectos Bioquímicos Y Fisiológicos
2-(2-(1-Hydroxyethyl)hexoxycarbonyl)benzoic acid has been shown to have no significant biochemical or physiological effects on living organisms. It is a water-soluble compound that is readily excreted by the kidneys and does not accumulate in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(2-(1-Hydroxyethyl)hexoxycarbonyl)benzoic acid in lab experiments include its ability to form a stable complex with proteins and enzymes, its water solubility, and its ease of use. The limitations of using 2-(2-(1-Hydroxyethyl)hexoxycarbonyl)benzoic acid in lab experiments include its sensitivity to pH changes, its potential interference with other chemical compounds, and its limited application in certain experimental conditions.
Direcciones Futuras
There are several future directions for the use of 2-(2-(1-Hydroxyethyl)hexoxycarbonyl)benzoic acid in scientific research. One potential direction is the development of new assays for the quantification of proteins and enzymes. Another potential direction is the use of 2-(2-(1-Hydroxyethyl)hexoxycarbonyl)benzoic acid in the development of new drugs and therapies. Additionally, the use of 2-(2-(1-Hydroxyethyl)hexoxycarbonyl)benzoic acid in the study of protein-protein interactions and enzyme kinetics is an area of active research.
Métodos De Síntesis
2-(2-(1-Hydroxyethyl)hexoxycarbonyl)benzoic acid can be synthesized by the reaction of 2,4-dihydroxybenzoic acid with 2-bromoethylhexanoate in the presence of a base. The reaction yields 2-(2-(1-Hydroxyethyl)hexoxycarbonyl)benzoic acid as a white crystalline powder, which can be purified by recrystallization.
Aplicaciones Científicas De Investigación
2-(2-(1-Hydroxyethyl)hexoxycarbonyl)benzoic acid has been extensively used in scientific research due to its ability to form a complex with proteins and enzymes. This complex formation is based on the ability of 2-(2-(1-Hydroxyethyl)hexoxycarbonyl)benzoic acid to bind to the amino acid residues of proteins and enzymes. The complex formation can be quantified by measuring the absorbance of the complex at a specific wavelength.
Propiedades
Número CAS |
88144-76-7 |
|---|---|
Nombre del producto |
2-(2-(1-Hydroxyethyl)hexoxycarbonyl)benzoic acid |
Fórmula molecular |
C16H22O5 |
Peso molecular |
294.34 g/mol |
Nombre IUPAC |
2-[2-(1-hydroxyethyl)hexoxycarbonyl]benzoic acid |
InChI |
InChI=1S/C16H22O5/c1-3-4-7-12(11(2)17)10-21-16(20)14-9-6-5-8-13(14)15(18)19/h5-6,8-9,11-12,17H,3-4,7,10H2,1-2H3,(H,18,19) |
Clave InChI |
VIBGBTLSHLRRQL-UHFFFAOYSA-N |
SMILES |
CCCCC(COC(=O)C1=CC=CC=C1C(=O)O)C(C)O |
SMILES canónico |
CCCCC(COC(=O)C1=CC=CC=C1C(=O)O)C(C)O |
Sinónimos |
MHEHP; 1,2-Benzenedicarboxylic Acid Mono[2-(1-hydroxyethyl)hexyl] Ester; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B42670.png)
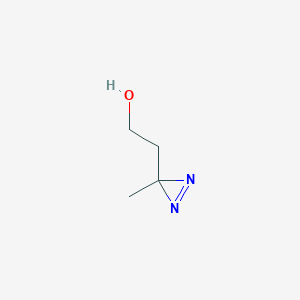

![(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-3-[Tert-butyl(dimethyl)silyl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanal](/img/structure/B42677.png)
![(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanal](/img/structure/B42679.png)
